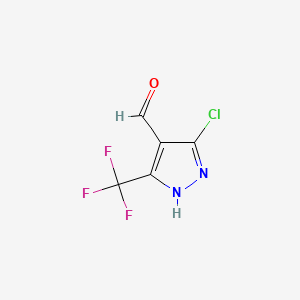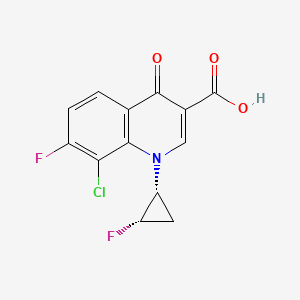
Oxethazaine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the original oxethazaine molecule. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can provide insights into the behavior of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxethazaine-d6 typically involves the incorporation of deuterium into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the hydrogen-deuterium exchange. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Oxethazaine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine form.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the this compound molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Oxethazaine-d6 has several applications in scientific research:
Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of oxethazaine in biological systems.
Metabolic Pathways: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new anesthetics and analgesics.
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and other analytical techniques
Mechanism of Action
Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing a local anesthetic effect on the gastric mucosa. The compound achieves this by blocking sodium channels in the neuronal cell membrane, preventing the initiation and transmission of nerve impulses. This action results in a reversible loss of sensation and provides prompt and prolonged relief of pain .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Procaine: An older local anesthetic with a shorter duration of action compared to oxethazaine.
Bupivacaine: A long-acting local anesthetic used in surgical procedures
Uniqueness of Oxethazaine-d6
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Additionally, oxethazaine is one of the few local anesthetics that remains effective in low pH environments, making it particularly useful for treating conditions like gastritis and peptic ulcers .
Properties
CAS No. |
1346603-51-7 |
|---|---|
Molecular Formula |
C28H41N3O3 |
Molecular Weight |
473.691 |
IUPAC Name |
2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |
InChI Key |
FTLDJPRFCGDUFH-SCPKHUGHSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |
Synonyms |
2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide]; 2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol; Betalgil-d6; FH 099-d6; Mucoxin-d6; Oxaine-d6; Oxetacaine-d6; Storocain-d6; Storocaine-d6; Topicai |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


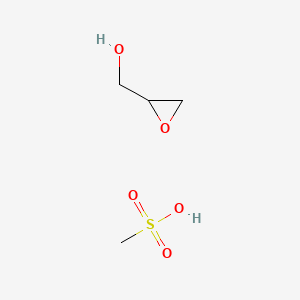
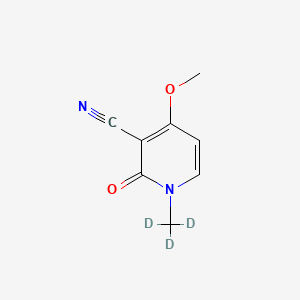
![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)

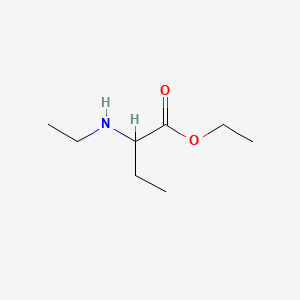

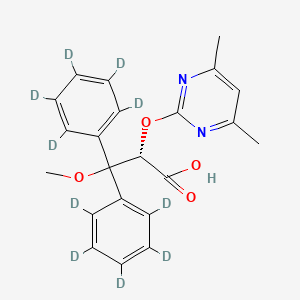
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
